molecular formula C25H20N2O6S2 B12163556 (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12163556
M. Wt: 508.6 g/mol
InChI Key: YBZDPECCCBQMQD-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring three key substituents:

  • Position 4: A hydroxy(thiophen-2-yl)methylidene moiety, introducing thiophene-based aromaticity and hydrogen-bonding capability.
  • Position 1: A 6-methoxy-1,3-benzothiazol-2-yl group, enhancing molecular rigidity and π-stacking interactions.

Properties

Molecular Formula

C25H20N2O6S2

Molecular Weight

508.6 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S2/c1-31-13-9-10-15-18(12-13)35-25(26-15)27-20(14-6-4-7-16(32-2)23(14)33-3)19(22(29)24(27)30)21(28)17-8-5-11-34-17/h4-12,20,29H,1-3H3

InChI Key

YBZDPECCCBQMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

Preparation Methods

    Formation of the Pyrrolidine Ring: Start with a suitable precursor containing the pyrrolidine ring. Cyclization reactions can form the pyrrolidine core.

    Introduction of the Benzothiazole Ring: Introduce the benzothiazole moiety using appropriate reagents and conditions.

    Thiophene Incorporation: Attach the thiophene group to the benzothiazole ring.

    Methoxylation and Hydroxylation: Install the two methoxy groups and the hydroxy group.

    Stereochemical Control: Ensure the correct E-isomer configuration around the double bond.

Industrial Production: Industrial-scale production methods would likely involve multistep syntheses, optimization, and purification. Collaboration between organic chemists and process engineers would be crucial.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions at the thiophene or phenolic hydroxy group.

    Reduction: Reduction of the double bond or other functional groups.

    Substitution: Substitution reactions at various positions.

    Cyclization: Intramolecular cyclizations to form rings.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) and electrophiles (e.g., acyl chlorides, alkyl halides).

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified functional groups or ring systems.

Scientific Research Applications

This compound’s applications span several fields:

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

    Chemical Biology: Study its interactions with biological macromolecules (e.g., enzymes, receptors).

    Materials Science: Explore its use in organic electronics or sensors.

    Industry: Investigate its role in chemical processes or as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids) or modulation of cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are identified in the literature, differing in substituents and bioactivity profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-dione Derivatives

Compound Name Substituent (Position 5) Benzothiazole Substituent Methylidene Group Molecular Weight (g/mol) Reported Bioactivity Key References
Target Compound: (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxybenzothiazol-2-yl)pyrrolidine-2,3-dione 2,3-dimethoxyphenyl 6-methoxy Hydroxy(thiophen-2-yl) ~507.44 Not reported -
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylbenzothiazol-2-yl)pyrrolidine-2,3-dione 3,4-dichlorophenyl 6-methyl Hydroxy(thiophen-2-yl) 501.40 Anti-infection research
(4E)-1-(4,6-dimethylbenzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4-hydroxyphenyl 4,6-dimethyl Oxidanyl(phenyl) Not specified Not reported
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-4-[oxidanyl(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione 3,4-dimethoxyphenyl 6-methyl Oxidanyl(pyridin-4-yl) Not specified Not reported

Key Observations

Substituent Effects: Position 5: The target compound’s 2,3-dimethoxyphenyl group increases hydrophilicity compared to the 3,4-dichlorophenyl group in , which may enhance solubility but reduce membrane permeability. Methylidene Group: Replacing thiophene (target compound) with pyridine () modifies electronic distribution and hydrogen-bonding capacity, impacting interactions with enzymes or receptors.

Synthesis Insights :

  • Thiophene-containing methylidene groups (target compound and ) may be synthesized via thiosemicarbazide intermediates (see for analogous methods).
  • Methoxy-substituted benzothiazoles (target compound) likely require protective group strategies during coupling reactions, as seen in .

Bioactivity Trends :

  • The dichlorophenyl analog in is associated with anti-infection research, suggesting that halogenated aryl groups may enhance antimicrobial activity.
  • Pyridine-based methylidene groups () could improve interactions with metal ions or polar residues in enzyme active sites.

Biological Activity

The compound (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. Its structure includes a pyrrolidine core, multiple aromatic rings, and various functional groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Features

The structural complexity of the compound allows for diverse interactions within biological systems. Key features include:

  • Pyrrolidine ring : A common scaffold in medicinal chemistry.
  • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Thiophene and benzothiazole moieties : Known for their biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Antibacterial effects : Research has shown that derivatives of benzothiazole and thiophene possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Example AS. aureus10 μg/mL
Example BE. coli10 μg/mL

Anticancer Activity

The potential anticancer effects of this compound are supported by its structural components:

  • Induction of apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through various signaling mechanisms.

Anti-inflammatory Activity

Compounds containing methoxy and hydroxyl groups often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of structurally similar compounds against various bacterial strains. The results indicated that modifications in the aromatic rings significantly impacted antimicrobial potency. The compound's structural analogs showed MIC values ranging from 5 to 15 μg/mL against common pathogens .

Study 2: Anticancer Properties

In vitro studies demonstrated that compounds with similar structures could induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .

Research Findings

Recent research has utilized computer-aided drug design (CADD) tools to predict the biological activity of this compound based on its structure:

  • PASS predictions suggest potential activities against multiple biological targets, indicating a broad spectrum of possible pharmacological effects .

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